D-Isovalin

Übersicht

Beschreibung

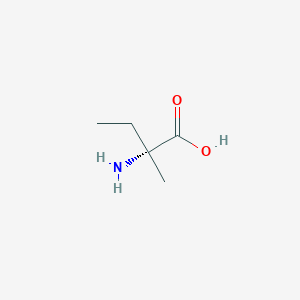

D-Isovaline is a non-proteinogenic amino acid, which means it is not incorporated into proteins during biosynthesis. It is an isomer of the common amino acid valine, with the position of one methyl group shifted slightly. This compound was initially identified in the Murchison carbonaceous meteorite, suggesting an extraterrestrial origin.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

D-Isovaline, a non-proteinogenic amino acid , is structurally similar to the inhibitory neurotransmitters glycine and γ-aminobutyric acid (GABA) . It has been suggested that D-Isovaline may interact with GABA receptors

Mode of Action

It has been suggested that d-isovaline may inhibit action potential firing of thalamocortical neurons by activating a long-lasting potassium conductance . This action is insensitive to the glycine antagonist, strychnine . The sensitivity of D-Isovaline currents to K+ channel blockers, their reversal near E K, and Nernstian behavior suggest the involvement of K+ currents in D-Isovaline’s inhibition .

Biochemical Pathways

Given its structural similarity to glycine and gaba, it is plausible that d-isovaline may influence pathways involving these inhibitory neurotransmitters .

Result of Action

D-Isovaline has been shown to exhibit anticonvulsant properties in rat models of epilepsy . It attenuates seizure-like events (SLEs) in vitro . In a mouse model of osteoarthritis, D-Isovaline restored mobility, suggesting inhibition of nociception by D-Isovaline in the synovial membrane of the mouse knee .

Biochemische Analyse

Biochemical Properties

D-Isovaline interacts with various enzymes and proteins in biochemical reactions . For instance, in the biosynthesis process of D-Isovaline, the enzyme TqaL-ti produces (2S,3S)-3-ethyl-3-methylaziridine-2-carboxylic acid from L-isoleucine . This interaction exhibits a unique stereoselectivity .

Cellular Effects

The effects of D-Isovaline on cells and cellular processes are diverse. For example, D-Isovaline is involved in the growth promotion of the matsutake mushroom and the stimulation of prolinase activity in human erythrocytes .

Molecular Mechanism

The molecular mechanism of D-Isovaline involves binding interactions with biomolecules and changes in gene expression . A single mutation on I295 in TqaL-ti can completely exchange its stereoselectivity to produce the C-3 stereoisomer .

Metabolic Pathways

D-Isovaline is involved in various metabolic pathways. The enzyme TqaFM-ti generates D-Isovaline from (2S,3R)-aziridine-2-carboxylic acid , suggesting that the stereochemistry of the TqaL product defines that of D-Isovaline .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Isovaline can be synthesized through several methods. One efficient approach involves the use of D-amino acid dehydrogenase, which catalyzes the NADPH-dependent enantioselective amination of 2-oxo acids to produce the corresponding D-amino acids. This method has been shown to yield high optical purity and excellent yields . Another method involves the diazotization of amino acids using sodium nitrite with sulfuric acid as a catalyst .

Industrial Production Methods: Industrial production of D-Isovaline typically involves enzymatic synthesis due to its high specificity and efficiency. The use of thermostable enzymes such as D-amino acid dehydrogenase and glucose dehydrogenase for NADPH regeneration has been reported to be highly effective .

Analyse Chemischer Reaktionen

Types of Reactions: D-Isovaline undergoes various chemical reactions, including racemization, substitution, and oxidation. Racemization, the process of converting one enantiomer into another, can be accelerated by D-Isovaline under certain conditions .

Common Reagents and Conditions:

Racemization: High temperatures and the presence of clay minerals like calcium montmorillonite can accelerate racemization.

Substitution: D-Isovaline can undergo substitution reactions with reagents such as sodium nitrite in the presence of sulfuric acid.

Major Products: The major products formed from the photolysis of D-Isovaline include aspartic acid, serine, glutamic acid, and alanine .

Vergleich Mit ähnlichen Verbindungen

D-Isovaline is structurally similar to the inhibitory neurotransmitters glycine and gamma-aminobutyric acid (GABA). unlike these neurotransmitters, D-Isovaline does not cross the blood-brain barrier and thus does not produce central nervous system effects . Similar compounds include:

Valine: An isomer of D-Isovaline with a different methyl group position.

Glycine: An inhibitory neurotransmitter with a simpler structure.

Gamma-Aminobutyric Acid (GABA): Another inhibitory neurotransmitter with a similar function but different structure.

D-Isovaline’s unique properties, such as its peripheral action and lack of central nervous system effects, make it a valuable compound for scientific research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-amino-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHPUFAZSONQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974906 | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-39-1, 465-58-7, 595-40-4 | |

| Record name | DL-Isovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

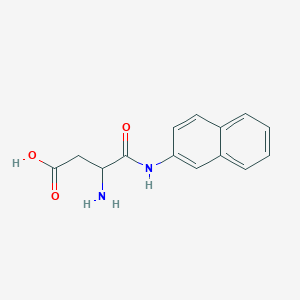

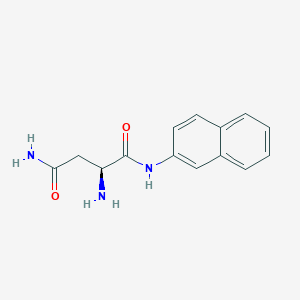

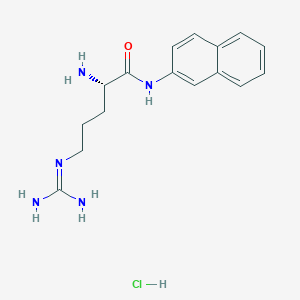

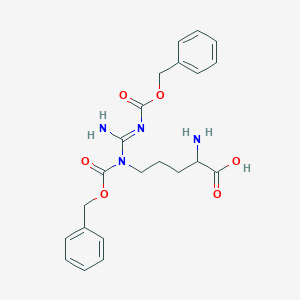

Feasible Synthetic Routes

Q1: What is the significance of D-Isovaline in the context of extraterrestrial life?

A1: D-Isovaline plays a crucial role in the search for extraterrestrial life. Its presence in meteorites, along with other non-proteinogenic amino acids, is of significant interest to scientists. [] Determining the enantiomeric ratio (D/L) of amino acids like isovaline in meteorites can provide insights into the origins of life and potential prebiotic chemistry in space. [] Researchers are developing highly sensitive techniques, such as those involving antibody-based assays, to accurately measure these ratios. []

Q2: How does D-Isovaline differ from its enantiomer, L-Isovaline?

A2: D-Isovaline and L-Isovaline are enantiomers, meaning they are non-superimposable mirror images of each other. They share the same molecular formula and weight but exhibit different optical activity due to their distinct spatial arrangements of atoms. While L-Isovaline is rarely found in nature, D-Isovaline is even less common and is often found in conjunction with α-aminoisobutyric acid in peptaibols. []

Q3: What are peptaibols, and how is D-Isovaline incorporated into their structure?

A3: Peptaibols are a class of biologically active peptides produced by fungi. [] They are characterized by their relatively short length, high content of non-proteinogenic amino acids (like α-aminoisobutyric acid and D-isovaline), and a tendency to form helical structures. [, ] The incorporation of D-Isovaline into peptaibols likely occurs during their non-ribosomal synthesis, where specific enzymes select and incorporate these unique amino acids. [] Interestingly, the fungus Emericellopsis salmosynnemata produces the peptaibol zervamicin IIB, incorporating D-Isovaline, when cultured with DL-Isovaline. [] This suggests a degree of flexibility in the fungal biosynthetic machinery for peptaibols. []

Q4: What are the potential applications of antibodies specifically designed to recognize D-Isovaline?

A4: Developing antibodies that can differentiate between D- and L-Isovaline is crucial for analyzing the enantiomeric ratios in extraterrestrial samples. [] These antibodies can be used in sensitive analytical techniques, such as competitive ELISA, to quantify even minute amounts of D-Isovaline. [] This is particularly important because the presence and relative abundance of specific enantiomers can provide clues about the origin and evolution of organic molecules in space.

Q5: Can D-Isovaline be metabolized, and if so, how?

A5: Research suggests that D-Isovaline might be metabolized via a pathway involving transamination, similar to its structural analog, α-aminoisobutyric acid (AIB). [, ] Studies on the fungus Emericellopsis salmosynnemata have shown that exogenous D-Isovaline, when supplied with a labeled nitrogen isotope (15N), can be partially catabolized. [] The labeled nitrogen was subsequently found incorporated into other amino acids, including AIB and proteinogenic amino acids, within the organism. [] This finding suggests a potential link between the metabolism of D-Isovaline and AIB, possibly mediated by an enzyme like 2,2-dimethylglycine decarboxylase. []

Q6: What makes D-Isovaline interesting from a structure-activity relationship (SAR) perspective in peptaibols?

A6: D-Isovaline's presence in peptaibols like zervamicin influences their biological activity. [] Although the exact relationship between D-Isovaline's position and the overall activity of the peptaibol is complex, studies suggest that it contributes to their membrane-modifying properties. [] Further research into the SAR of D-Isovaline within different peptaibol structures could provide valuable insights into designing novel peptides with enhanced or tailored biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)